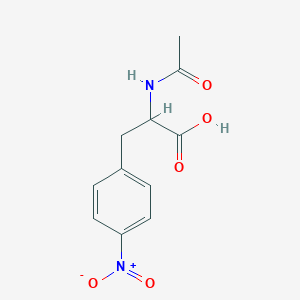

N-acetyl-4-nitrophenylalanine

Übersicht

Beschreibung

N-acetyl-4-nitrophenylalanine: is a modified amino acid derivative with the molecular formula C11H12N2O5. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a nitro group attached to the aromatic ring of phenylalanine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hydrogenation Method: Another method involves the hydrogenation of unsaturated azlactones in an aqueous sodium hydroxide solution with Raney nickel under pressure to yield N-acetyl derivatives of phenylalanine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the hydrogenation method due to its simplicity and high yield. The process is optimized for cost-effectiveness and scalability, ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-acetyl-4-nitrophenylalanine can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Nitroso or hydroxylamine derivatives.

Reduction: 4-amino-N-acetylphenylalanine.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

NANP features an acetyl group and a nitro group attached to the phenylalanine backbone, which enhances its stability and bioavailability. The structural formula can be represented as follows:

This unique structure allows NANP to engage in various chemical reactions, including oxidation, substitution, and hydrolysis. These reactions play a crucial role in its application as a building block for more complex molecules.

Chemical Synthesis

NANP serves as a building block in the synthesis of complex organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it valuable in organic synthesis and medicinal chemistry.

Biological Research

NANP is incorporated into proteins to study protein structure and function through site-specific mutagenesis. This application is particularly significant in exploring enzyme mechanisms and developing inhibitors.

Therapeutic Potential

Recent studies have indicated potential therapeutic applications for NANP:

- Antimicrobial Activity : Preliminary research suggests that NANP may exhibit antimicrobial properties, positioning it as a candidate for new antibiotic development.

- Neuroprotective Effects : Compounds similar to NANP have shown promise in providing neuroprotection in models of neurodegenerative diseases.

Case Study 1: Protein Engineering

In a study involving murine C5a protein, researchers substituted specific amino acids with NANP variants. The results demonstrated altered immunogenicity, with mice immunized with these modified proteins showing significant protection against collagen-induced arthritis. This highlights NANP's potential in therapeutic vaccine development .

Case Study 2: Antimicrobial Research

Another investigation focused on the antimicrobial properties of NANP derivatives against various bacterial strains. The findings indicated that certain modifications enhanced antimicrobial activity, paving the way for developing new antibacterial agents based on NANP.

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with NANP compared to related compounds:

| Compound | Enzyme Inhibition | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| N-acetyl-4-nitrophenylalanine | High | Moderate | High |

| 4-Nitrophenylalanine | Moderate | Low | Moderate |

| Acetylphenylalanine | Low | High | Low |

Mechanistic Insights

The biological activity of NANP is attributed to its interaction with various molecular targets:

- Protein Interactions : The aromatic ring structure allows NANP to interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

- Redox Reactions : The nitro group can engage in redox reactions, influencing cellular oxidative states and contributing to its biological effects.

- Antimicrobial and Antioxidant Activities : Studies suggest that NANP exhibits both antimicrobial and antioxidant properties, making it a candidate for therapeutic applications .

Wirkmechanismus

The mechanism of action of N-acetyl-4-nitrophenylalanine involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing the oxidative state of the compound. The acetyl group can enhance the compound’s stability and bioavailability. The aromatic ring allows for interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .

Vergleich Mit ähnlichen Verbindungen

4-nitrophenylalanine: Lacks the acetyl group, making it less stable and less bioavailable.

N-acetylphenylalanine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

4-amino-N-acetylphenylalanine: A reduced form of N-acetyl-4-nitrophenylalanine with different redox properties.

Uniqueness: this compound is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .

Biologische Aktivität

N-acetyl-4-nitrophenylalanine (NANP) is a derivative of phenylalanine that exhibits significant biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by an acetyl group and a nitro group attached to the phenylalanine backbone. The structural formula can be represented as follows:

This structure contributes to its unique properties, including enhanced stability and bioavailability due to the acetyl moiety, while the nitro group can participate in redox reactions, influencing its oxidative state.

The biological activity of NANP is attributed to its interaction with various molecular targets:

- Protein Interactions : The aromatic ring structure allows NANP to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This property is particularly useful in enzyme inhibitor development.

- Redox Reactions : The nitro group can engage in redox reactions, which may influence cellular oxidative states and contribute to its biological effects.

- Antimicrobial and Antioxidant Activities : Studies suggest that NANP exhibits both antimicrobial and antioxidant properties, making it a candidate for therapeutic applications.

Biological Effects

Case Studies and Research Findings

- Enzyme Inhibition : Research has demonstrated that NANP can serve as an effective inhibitor for certain enzymes. For instance, it has been utilized in the development of enzyme inhibitors targeting specific biochemical pathways .

- Protein Engineering : NANP has been employed in protein engineering studies to assess its role in the incorporation of non-canonical amino acids (ncAAs) into proteins. These studies have shown that substitutions involving NANP can significantly alter the biological activity of peptides, such as GLP-1 receptor agonists .

- Biocatalytic Applications : In recent studies, NANP derivatives have been incorporated into biocatalytic systems, enhancing the yield of complex biochemical products. For example, a one-pot biocatalytic cascade demonstrated promising yields when using derivatives of phenylalanine, including those modified with nitro groups .

Comparative Analysis

The following table summarizes key biological activities associated with this compound compared to other related compounds:

| Compound | Enzyme Inhibition | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-Nitrophenylalanine | Moderate | Low | Moderate |

| Acetylphenylalanine | Low | High | Low |

Eigenschaften

CAS-Nummer |

62561-97-1 |

|---|---|

Molekularformel |

C11H12N2O5 |

Molekulargewicht |

252.22 g/mol |

IUPAC-Name |

(2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 |

InChI-Schlüssel |

SOPVYCYKWGPONA-JTQLQIEISA-N |

SMILES |

CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Isomerische SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Kanonische SMILES |

CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Sequenz |

X |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.